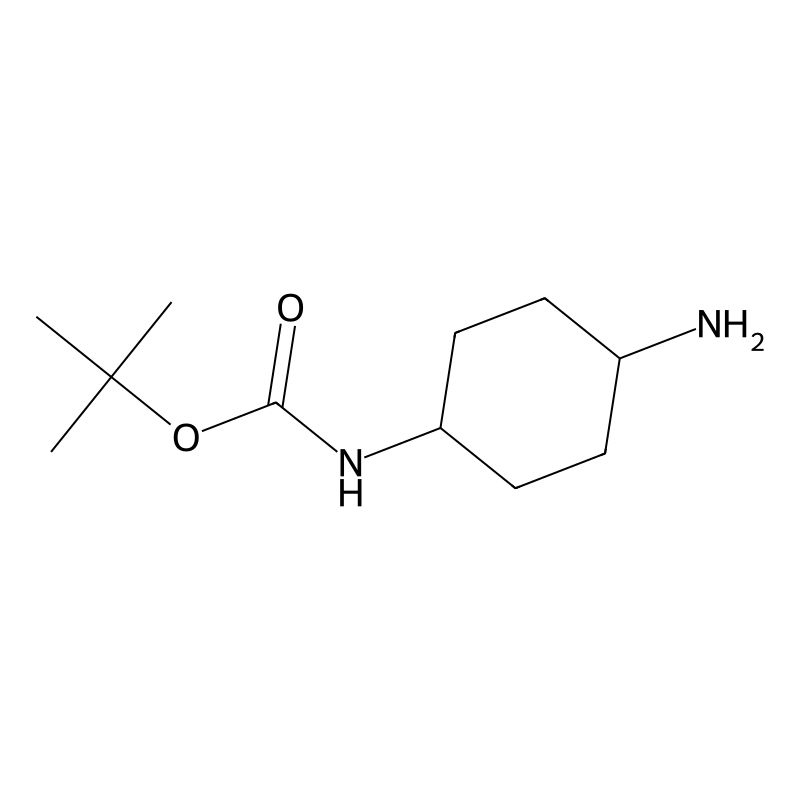

trans-N-Boc-1,4-cyclohexanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Building Block

trans-N-Boc-1,4-cyclohexanediamine is primarily used as a building block in organic synthesis for the preparation of various complex molecules. Its two amine functional groups and the Boc protecting group allow for selective manipulation and incorporation into diverse target molecules. Studies have shown its application in the synthesis of:

- Peptide-based drugs and chemicals: Due to its ability to form stable amide bonds, trans-N-Boc-1,4-cyclohexanediamine can be coupled with peptide fragments to create novel peptide drugs or other peptidomimetic compounds with potential therapeutic applications [].

- Macrocycles: The cyclic structure and functional groups of trans-N-Boc-1,4-cyclohexanediamine make it suitable for the synthesis of macrocycles, which are large cyclic molecules with unique properties and applications in drug discovery and material science [].

Ligand Development

Due to its ability to bind to specific receptors, trans-N-Boc-1,4-cyclohexanediamine has been explored in the development of ligands for various biological targets. For example, research has investigated its potential as:

trans-N-Boc-1,4-cyclohexanediamine is a chemical compound with the molecular formula and a molar mass of 214.3 g/mol. It is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the amine functionality of cyclohexane. This compound typically exists as a hydrochloride salt, enhancing its solubility and stability in various reactions. The unique structure of trans-N-Boc-1,4-cyclohexanediamine makes it an important intermediate in organic synthesis and pharmaceutical research, particularly in the development of selective receptor antagonists .

- Substitution Reactions: The Boc-protected amine group can be substituted with various functional groups under appropriate conditions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

- Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), yielding the free amine, trans-1,4-diaminocyclohexane.

These reactions are significant for synthesizing derivatives that possess desired biological activities or improved pharmacological properties .

trans-N-Boc-1,4-cyclohexanediamine exhibits notable biological activity through its interaction with specific receptors. It primarily acts as an antagonist at the V1A receptor, which is involved in vasopressin-regulated water reabsorption pathways. By antagonizing this receptor, the compound influences various physiological processes related to fluid balance and blood pressure regulation .

The compound's unique structure allows for selectivity in these interactions, making it valuable in developing therapeutic agents targeting similar pathways .

The synthesis of trans-N-Boc-1,4-cyclohexanediamine can be accomplished through several methods:

- Reaction with Di-tert-butyl Dicarbonate: This involves reacting trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate in the presence of a base like triethylamine under inert atmosphere conditions to prevent moisture interference .

- One-Pot Method: A more recent method involves protecting one amino group using benzophenone and then reacting with Boc anhydride under alkaline conditions. This method is advantageous for industrial applications as it minimizes waste and maximizes yield .

- Catalytic Methods: Some synthetic routes utilize catalysts such as boron trifluoride diethyl etherate to enhance reaction efficiency and selectivity during synthesis .

These methods highlight the versatility and efficiency of synthesizing trans-N-Boc-1,4-cyclohexanediamine for research and pharmaceutical applications.

trans-N-Boc-1,4-cyclohexanediamine serves multiple roles in scientific research and industry:

- Pharmaceutical Intermediate: It is widely used in synthesizing various pharmaceutical compounds, particularly those targeting the V1A receptor.

- Organic Synthesis: The compound acts as a versatile building block for creating more complex molecules in organic chemistry.

- Research Tool: Its ability to selectively interact with biological targets makes it useful for studying receptor functions and developing new therapeutic agents .

Studies on trans-N-Boc-1,4-cyclohexanediamine have focused on its interactions with biological receptors. The compound has been shown to effectively antagonize the V1A receptor, influencing pathways related to vasopressin signaling. This interaction is critical for understanding its potential therapeutic applications in conditions like hypertension or heart failure where fluid regulation is essential .

Additionally, ongoing research aims to explore its efficacy in inhibiting poly ADP ribosylation proteins, further expanding its potential applications in cancer therapy and other diseases .

Several compounds share structural similarities with trans-N-Boc-1,4-cyclohexanediamine but differ in their functional groups or protective strategies:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-1,4-Diaminocyclohexane | Lacks Boc protecting group | More reactive due to unprotected amines |

| N-Boc-1,4-Diaminobutane | Similar structure but with a butane backbone | Different reactivity profile due to chain length |

| N-Boc-trans-2-Aminocyclohexane | Contains an additional amino group | Potentially different receptor interactions |

The uniqueness of trans-N-Boc-1,4-cyclohexanediamine lies in its Boc protecting group, which enhances stability during

First reported in the late 1990s, trans-N-Boc-1,4-cyclohexanediamine emerged as a solution to challenges in stereocontrolled synthesis. Early routes relied on resolution of racemic trans-1,4-diaminocyclohexane (trans-DACH), but the 2016 protocol by Stingray Therapeutics marked a breakthrough by enabling direct Boc protection of enantiopure trans-DACH in methanol at 0–20°C. Patent CN115784935A (2022) further optimized this using palladium catalysts to enhance stereoselectivity (>99% ee).

Structural Characteristics and Functional Group Significance

The molecule comprises:

- trans-1,4-Cyclohexanediamine backbone: Imparts rigidity and axial chirality, critical for coordinating metal catalysts.

- tert-Butoxycarbonyl (Boc) group: Protects one amine (-NH₂) while leaving the second amine reactive. The Boc group is cleavable under acidic conditions (e.g., TFA) without affecting the free amine.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.3 g/mol | |

| Density | 1.02 ± 0.1 g/cm³ | |

| Boiling Point | 322.1 ± 31.0 °C (predicted) | |

| pKa | 12.44 ± 0.40 | |

| Solubility | Slightly soluble in water |

Role in Modern Organic Synthesis

The compound’s dual functionality enables:

- Asymmetric Catalysis: As a chiral ligand in nickel-catalyzed Michael additions (e.g., 1,3-dicarbonyls to nitroalkenes).

- Peptide Mimetics: Serves as a constrained diamine scaffold in protease inhibitors.

- Polymer Cross-Linking: Enhances thermal stability in polyimides via intra-supramolecular interactions.

Traditional Synthesis Approaches

Direct Protection Strategies

The direct protection of trans-1,4-cyclohexanediamine with tert-butyloxycarbonyl groups represents the most straightforward approach to synthesizing trans-N-Boc-1,4-cyclohexanediamine [1]. The conventional methodology involves the selective mono-protection of one amino group using di-tert-butyl dicarbonate as the protecting agent [2]. This reaction typically proceeds under mild basic conditions, with the substrate dissolved in methanol or other suitable polar protic solvents [1].

The standard protocol involves adding di-tert-butyl dicarbonate to a solution of trans-1,4-cyclohexanediamine in methanol at 0°C, followed by stirring at room temperature for 16 hours [1]. This method achieves yields of approximately 86%, with the mono-protected product being the major component when using equimolar amounts of the protecting reagent [1]. The reaction conditions require careful control of temperature and reagent stoichiometry to minimize bis-protection, which occurs as a competing reaction [4].

Alternative direct protection strategies employ different solvent systems and bases to optimize selectivity [14]. Water-tetrahydrofuran mixtures have been successfully utilized, providing comparable yields while offering enhanced solubility for polar substrates [14]. The use of sodium bicarbonate as a mild base facilitates the protection reaction while minimizing side product formation [14].

| Parameter | Standard Conditions | Alternative Conditions |

|---|---|---|

| Solvent | Methanol | Water-Tetrahydrofuran |

| Temperature | 0°C to 25°C | 25°C to 40°C |

| Base | Inherent amine basicity | Sodium bicarbonate |

| Yield | 86% | 75-90% |

| Reaction Time | 16 hours | 8-12 hours |

Multi-Step Functionalization Pathways

Multi-step approaches to trans-N-Boc-1,4-cyclohexanediamine synthesis involve more sophisticated protection strategies that enable selective manipulation of the diamine substrate [4]. One prominent methodology utilizes benzophenone protection of one amino group prior to tert-butyloxycarbonyl installation [4]. This approach involves treating trans-1,4-cyclohexanediamine with equivalent amounts of benzophenone to form an imine intermediate, which is subsequently reacted with di-tert-butyl dicarbonate under basic conditions [4].

The benzophenone-mediated route offers superior control over mono-protection selectivity compared to direct methods [4]. Following tert-butyloxycarbonyl installation, the benzophenone protecting group is removed through acid-catalyzed hydrolysis using boron trifluoride diethyl etherate in alcoholic solvents [4]. This sequential protection-deprotection strategy overcomes the limitation of requiring large excesses of starting diamine that characterizes direct protection methods [4].

Another multi-step pathway involves the use of trimethylsilylethoxycarbonyl groups as temporary protecting groups [9]. This method allows for selective protection and subsequent conversion to the desired tert-butyloxycarbonyl derivative through a series of protection, functionalization, and deprotection steps [9]. The trimethylsilylethoxycarbonyl group offers orthogonal protection characteristics, enabling selective removal under mild fluoride-mediated conditions [9].

Advanced multi-step strategies incorporate chiral auxiliaries to access enantiomerically enriched products [43]. Asymmetric reductive amination protocols utilizing chiral amines such as phenylethylamine derivatives enable the synthesis of enantiomerically pure cyclohexanediamine precursors [43]. These methodologies achieve diastereomeric excesses exceeding 82%, with subsequent purification yielding enantiomerically pure materials [43].

Catalytic and Enzymatic Synthesis Innovations

Hydrogenation-Based Routes

Hydrogenation-based synthesis routes represent a significant advancement in the preparation of cyclohexanediamine derivatives, offering improved atom economy and reduced waste generation [17] [19]. These methodologies typically involve the catalytic reduction of aromatic diamine precursors or the direct hydrogenation of unsaturated cyclic intermediates [17]. The development of specialized catalytic systems has enabled the selective production of trans-1,4-cyclohexanediamine with high stereoselectivity [7].

One prominent hydrogenation route involves the reduction of meta-phenylenediamine derivatives using supported ruthenium catalysts [19]. This process operates under hydrogen pressures of 5 megapascals at temperatures of 130°C, achieving yields of trans-1,4-cyclohexanediamine exceeding 73% after 24 hours [19]. The stereoselectivity of this transformation depends critically on catalyst composition and reaction conditions, with lithium hydroxide-treated ruthenium on carbon nanotubes providing optimal performance [19].

Alternative hydrogenation strategies utilize continuous high-pressure methodologies for the direct conversion of aromatic precursors [16] [20]. These processes employ specialized reactor designs capable of operating at pressures between 10-15 megapascals and temperatures of 220-250°C [16]. Under these conditions, the conversion of suitable precursors to cyclohexanediamine products exceeds 95%, with yields approaching 93% [16].

The development of rhodium-based catalytic systems has enabled improved stereoselectivity in cyclohexanediamine synthesis [7]. Using rhodium on activated aluminum oxide in the presence of sodium methylate, researchers have achieved enhanced trans-selectivity in diamine formation [7]. These conditions promote the conversion of cis-rich starting materials to trans-enriched products, with the trans-isomer content increasing from 20% to approximately 35% under optimized reaction conditions [7].

| Catalyst System | Pressure (MPa) | Temperature (°C) | Yield (%) | Trans-Selectivity (%) |

|---|---|---|---|---|

| Ru/CNT-LiOH | 5 | 130 | 73 | >80 |

| Rh/Al₂O₃-NaOMe | 12 | 200 | 30 | 65 |

| Pd/Al₂O₃ | 10-15 | 220-250 | 93 | Variable |

Biocatalytic Protection Methods

Biocatalytic approaches to cyclohexanediamine protection represent an emerging area of synthetic methodology development [18]. These strategies employ engineered enzymes capable of selective amino group modification under mild, environmentally benign conditions [18]. Amide synthetases have demonstrated particular utility in the formation of carbamate bonds, offering potential applications in tert-butyloxycarbonyl protection chemistry [18].

Research has identified several amide synthetase enzymes capable of catalyzing the formation of carbamate linkages using renewable substrates [18]. These enzymes, including DdaG, SfaB, SuCphA1, and McbA, have been successfully expressed and purified for synthetic applications [18]. The substrate scope of these enzymes extends to various diamine substrates, suggesting potential utility in cyclohexanediamine functionalization [18].

The biocatalytic formation of carbamate bonds proceeds through adenosine triphosphate-dependent mechanisms, offering high selectivity and mild reaction conditions [18]. Optimization studies have demonstrated that these enzymatic systems can achieve yields exceeding 50% for model substrates under appropriate conditions [18]. The incorporation of adenosine triphosphate regeneration systems enables improved process economics and higher conversions [18].

Enzyme engineering approaches have focused on expanding substrate tolerance and improving catalytic efficiency [18]. Site-directed mutagenesis and directed evolution strategies have yielded variants with enhanced activity toward sterically demanding substrates [18]. These advances suggest potential applications in the selective protection of cyclohexanediamine derivatives, although specific applications to trans-N-Boc-1,4-cyclohexanediamine synthesis remain to be demonstrated [18].

Scalable Production and Industrial Optimization

Continuous Flow Synthesis

Continuous flow synthesis methodologies have emerged as powerful tools for the scalable production of trans-N-Boc-1,4-cyclohexanediamine and related compounds [21] [22]. These approaches offer superior control over reaction parameters, enhanced safety profiles, and improved process efficiency compared to traditional batch methodologies [21]. The development of specialized flow reactor designs has enabled the telescoping of multiple synthetic steps, reducing overall process complexity and waste generation [22].

Flow chemistry applications in tert-butyloxycarbonyl protection chemistry have demonstrated significant advantages in terms of reaction control and product quality [23]. The use of biphasic segmented flow systems enables efficient handling of heterogeneous reaction mixtures while maintaining precise temperature and residence time control [23]. Inline liquid-liquid separation technologies facilitate continuous product isolation and solvent recovery, improving overall process sustainability [23].

Microreactor technologies have proven particularly effective for amino protection reactions, offering enhanced mass and heat transfer characteristics [21]. These systems enable the use of more concentrated reaction mixtures and shorter residence times while maintaining high conversion and selectivity [21]. The modular nature of flow reactor systems allows for straightforward scale-up and process optimization [21].

Continuous flow deprotection methodologies have also been developed for tert-butyloxycarbonyl removal, enabling integrated synthesis-deprotection sequences [11]. These processes utilize thermal deprotection in the absence of acid catalysts, operating at elevated temperatures under controlled residence time conditions [11]. The selective nature of thermal deprotection minimizes side product formation and simplifies downstream processing [11].

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Residence Time | 16 hours | 15-30 minutes |

| Temperature Control | ±5°C | ±1°C |

| Selectivity | 86% | >90% |

| Throughput | kg/day | kg/hour |

| Solvent Recovery | Manual | Automated |

Green Chemistry Initiatives

Green chemistry initiatives in trans-N-Boc-1,4-cyclohexanediamine synthesis focus on reducing environmental impact through improved atom economy, solvent selection, and waste minimization [25]. These approaches emphasize the use of renewable feedstocks, benign solvents, and catalytic processes that minimize byproduct formation [25]. Computer-aided retrosynthesis tools have proven valuable in identifying greener synthetic routes and optimizing overall process sustainability [25].

Solvent selection represents a critical aspect of green chemistry implementation in cyclohexanediamine synthesis [25]. The replacement of conventional organic solvents with more environmentally benign alternatives has been a key focus area [25]. Renewable solvents such as 2-methyltetrahydrofuran have demonstrated comparable performance to traditional solvents while offering improved sustainability profiles [25].

The development of solvent-free reaction conditions represents another important green chemistry advancement [30]. These methodologies eliminate the need for organic solvents entirely, relying instead on neat reaction conditions or aqueous media [30]. While challenging to implement for hydrophobic substrates, these approaches offer significant environmental benefits when applicable [30].

Catalyst recycling and reuse strategies have been implemented to improve the sustainability of metal-catalyzed processes [28]. The development of heterogeneous catalytic systems enables straightforward catalyst recovery and reuse, reducing overall process costs and environmental impact [28]. Continuous flow implementations of these systems offer additional advantages in terms of catalyst lifetime and productivity [28].

| Green Chemistry Principle | Implementation | Environmental Benefit |

|---|---|---|

| Atom Economy | Catalytic processes | Reduced waste generation |

| Renewable Solvents | 2-Methyltetrahydrofuran | Lower toxicity |

| Catalyst Recycling | Heterogeneous systems | Resource conservation |

| Energy Efficiency | Flow processing | Reduced energy consumption |

| Waste Prevention | Telescoped sequences | Minimized purification |

Drug Design and Targeted Therapeutics

Trans-N-Boc-1,4-cyclohexanediamine represents a pivotal intermediate in contemporary pharmaceutical chemistry, serving as a versatile building block for the synthesis of bioactive compounds with diverse therapeutic applications. The compound's unique structural features, including its trans-cyclohexane core and selectively protected amino functionality, make it an invaluable tool in medicinal chemistry research and drug development programs [1] .

The pharmaceutical relevance of trans-N-Boc-1,4-cyclohexanediamine stems from its ability to serve as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways [1]. Its dual amino functionality, with one amino group protected by the tert-butyloxycarbonyl (Boc) group, enables selective manipulation and incorporation into diverse molecular architectures required for drug discovery applications .

V1A Receptor Antagonist Development

The development of V1A receptor antagonists represents one of the most significant applications of trans-N-Boc-1,4-cyclohexanediamine in pharmaceutical chemistry. Research has demonstrated that derivatives of this compound exhibit selective antagonistic activity against the V1A receptor, which plays a crucial role in vasopressin-regulated physiological processes [3] [4].

The V1A receptor, a G-protein-coupled receptor that mediates vasopressin's effects on vascular smooth muscle and other target tissues, represents an important therapeutic target for cardiovascular diseases. Studies have shown that trans-N-Boc-1,4-cyclohexanediamine derivatives can be developed into orally bioavailable and selective V1A receptor antagonists [3] [4] [5]. The compound's structural framework provides the necessary pharmacophoric elements for receptor binding while maintaining favorable pharmacokinetic properties.

The mechanism of action involves the compound's interaction with the V1A receptor, where it functions as a competitive antagonist, blocking the binding of endogenous vasopressin and thereby modulating the physiological responses associated with this signaling pathway . This antagonistic activity has significant implications for the treatment of conditions such as hypertension, heart failure, and other cardiovascular disorders where vasopressin signaling plays a pathological role.

Research findings indicate that the trans-configuration of the cyclohexanediamine scaffold is crucial for optimal receptor binding affinity and selectivity. The rigid cyclohexane ring system provides a conformationally constrained framework that positions the amino groups in an optimal spatial arrangement for receptor interaction [6]. Furthermore, the presence of the Boc protecting group allows for selective derivatization of one amino group while preserving the other for receptor binding interactions.

Alkaloid and Morphan Scaffold Synthesis

Trans-N-Boc-1,4-cyclohexanediamine has emerged as a crucial intermediate in the synthesis of alkaloid natural products and morphan-derived compounds. The morphan structural motif, characterized by the 2-azabicyclo[3.3.1]nonane core, is found in over 300 natural products, including members of the strychnos, daphniphyllum, and madangamine alkaloid families [7] [8].

The application of trans-N-Boc-1,4-cyclohexanediamine in alkaloid synthesis has been particularly successful in the development of enantioselective desymmetrization reactions. Research has demonstrated that cyclohexanediamine-derived organocatalysts can facilitate the formation of morphan scaffolds with high enantioselectivity, achieving enantiomeric excesses ranging from 83% to 99% [7] [8]. These reactions typically proceed through intramolecular Michael additions, where the cyclohexanediamine framework serves as a chiral auxiliary or organocatalyst.

The synthesis of alkaloid scaffolds using trans-N-Boc-1,4-cyclohexanediamine involves several key transformations. The protected amino group can be selectively deprotected and functionalized to introduce the necessary structural elements for alkaloid formation. The trans-configuration of the cyclohexane ring is particularly important for achieving the desired stereochemical outcomes in these synthetic transformations [7].

Studies have shown that the compound can be incorporated into synthetic routes leading to biologically active alkaloids such as morphine analogues, immunosuppressant compounds like FR901483, and cytotoxic agents such as aspernomine [7] [8]. The versatility of the cyclohexanediamine scaffold allows for the construction of complex alkaloid architectures through a variety of synthetic methodologies, including cascade reactions, tandem processes, and multi-step synthetic sequences.

The morphan scaffold derived from trans-N-Boc-1,4-cyclohexanediamine has shown particular promise in the development of analgesic compounds. The structural similarity to morphine and related opioid alkaloids makes these derivatives attractive targets for pain management applications. Research has demonstrated that appropriately substituted morphan derivatives can exhibit significant analgesic activity while potentially offering improved safety profiles compared to traditional opioid medications [7].

Bioconjugation and Prodrug Strategies

The application of trans-N-Boc-1,4-cyclohexanediamine in bioconjugation chemistry represents a rapidly growing area of pharmaceutical research. The compound's dual amino functionality, combined with the selective protection offered by the Boc group, makes it an ideal linker molecule for creating sophisticated drug delivery systems and bioconjugates [1] .

Peptide and Polymer Conjugates

Trans-N-Boc-1,4-cyclohexanediamine has found significant utility in the development of peptide and polymer conjugates for targeted drug delivery applications. The compound serves as a versatile linker that can connect therapeutic agents to targeting moieties, carriers, or other functional groups [1] .

In peptide conjugation applications, the selective deprotection of the Boc group allows for controlled conjugation chemistry. The free amino group can be coupled to carboxylic acid-containing peptides through standard amide bond formation reactions, while the remaining protected amino group can be subsequently deprotected and functionalized with drug molecules or other therapeutic agents [1]. This sequential approach enables the creation of complex peptide-drug conjugates with defined stoichiometry and connectivity.

The cyclohexane ring system provides conformational rigidity that can influence the pharmacokinetic properties of the resulting conjugates. This rigidity can affect factors such as enzymatic stability, cellular uptake, and biodistribution, making it a valuable tool for optimizing the pharmaceutical properties of peptide-drug conjugates [1] .

Research has demonstrated the successful use of trans-N-Boc-1,4-cyclohexanediamine in the synthesis of polymer conjugates for drug delivery applications. The compound can be incorporated into polymeric systems as a crosslinking agent or as a pendant group that provides sites for drug attachment. The resulting polymer-drug conjugates have shown improved stability, controlled release properties, and enhanced therapeutic efficacy compared to unconjugated drug molecules [1].

The bioconjugation applications of trans-N-Boc-1,4-cyclohexanediamine extend to the development of antibody-drug conjugates (ADCs). The compound's ability to serve as a stable linker between antibodies and cytotoxic drugs has made it valuable in the development of targeted cancer therapeutics. The cyclohexane scaffold provides the necessary stability for in vivo applications while allowing for controlled drug release at the target site [1] .

pH-Responsive Delivery Systems

The development of pH-responsive drug delivery systems represents another important application of trans-N-Boc-1,4-cyclohexanediamine in pharmaceutical chemistry. The compound's structural features make it suitable for incorporation into delivery systems that can respond to pH changes in different physiological environments [1] .

The carbamate functionality present in the Boc-protected compound is particularly useful for creating pH-sensitive linkages. Under acidic conditions, such as those found in tumor tissues or intracellular compartments, the carbamate group can undergo hydrolysis, leading to the release of the active drug molecule. This pH-responsive behavior makes trans-N-Boc-1,4-cyclohexanediamine derivatives valuable for targeted drug delivery applications .

Research has shown that the compound can be incorporated into various types of pH-responsive delivery systems, including micelles, nanoparticles, and hydrogels. In these systems, the cyclohexanediamine scaffold serves as a pH-sensitive linker that connects the drug molecule to the delivery vehicle. The release kinetics can be tuned by modifying the chemical structure of the linker, allowing for optimization of drug release profiles for specific therapeutic applications [1] .

The pH-responsive properties of trans-N-Boc-1,4-cyclohexanediamine derivatives have been particularly useful in the development of cancer therapeutics. The acidic tumor microenvironment (pH 6.0-7.0) compared to normal physiological pH (7.4) provides a trigger for selective drug release at the tumor site. This selectivity can improve therapeutic efficacy while reducing systemic toxicity .

Studies have demonstrated that pH-responsive systems incorporating trans-N-Boc-1,4-cyclohexanediamine can achieve controlled drug release over a wide range of pH values, from acidic gastric conditions (pH 1.2) to physiological pH (pH 7.4). This versatility makes the compound valuable for oral drug delivery applications where pH-dependent release is desired [1] .

The cyclohexane ring system's conformational properties also contribute to the pH-responsive behavior of these delivery systems. The rigid ring structure can influence the accessibility of the pH-sensitive functional groups to hydrolytic enzymes or protons, thereby affecting the kinetics of drug release. This structural feature provides an additional parameter for optimizing the performance of pH-responsive delivery systems .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight (g/mol) | 214.3 |

| CAS Number | 177906-48-8 |

| Appearance | White to off-white solid |

| Melting Point (°C) | 74.5-75.5 |

| Boiling Point (°C) | 322.1 ± 31.0 (predicted) |

| Density (g/cm³) | 1.02 ± 0.1 (predicted) |

| pKa | 12.44 ± 0.40 (predicted) |

| Water Solubility | Slightly soluble in water |

| Storage Temperature | 2-8°C |

| Storage Conditions | Inert atmosphere (nitrogen or argon) |

| Method | Reagents | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Direct Boc Protection | trans-1,4-cyclohexanediamine, (Boc)₂O, MeOH | 86 | 16 | 0-20 |

| Selective Mono-protection | trans-1,4-cyclohexanediamine, (Boc)₂O, base conditions | 80-90 | 12-24 | 0-25 |

| Palladium-catalyzed Method | trans-1,4-cyclohexanediamine, (Boc)₂O, Pd catalyst | >99 (ee) | 6-12 | 20-40 |

| Benzophenone Protection Route | trans-1,4-cyclohexanediamine, benzophenone, (Boc)₂O | 85-95 | 18-24 | 0-25 |

| One-pot Method with Copper Catalyst | trans-1,4-cyclohexanediamine, tert-butyloxycarborylhydrazine, Cu catalyst | 75-85 | 8-16 | 0-30 |

| Study Type | Key Findings | Reference Applications |

|---|---|---|

| Receptor Binding Assay | Selective V1A receptor antagonism | Hypertension management |

| Selectivity Studies | High selectivity vs other vasopressin receptors | Heart failure therapy |

| Oral Bioavailability | Orally bioavailable formulations developed | Fluid balance regulation |

| Pharmacokinetic Studies | Favorable ADME properties | Cardiovascular disease treatment |

| Cardiovascular Effects | Potential for hypertension treatment | Vasopressin pathway modulation |

| Scaffold Type | Natural Product Examples | Biological Activity | Enantioselectivity (% ee) |

|---|---|---|---|

| 2-Azabicyclo[3.3.1]nonane (Morphan) | Morphine, FR901483 | Analgesic, immunosuppressant | 83-99 |

| Daphniphyllum alkaloids | Daphniphyllum alkaloids | Cytotoxic, anti-cancer | 90-98 |

| Strychnos alkaloids | Strychnine derivatives | CNS activity | 85-95 |

| Madangamine alkaloids | Madangamine A, B | Cytotoxic, anti-tumor | 88-96 |

| Substituted isoquinolones | Various isoquinolone derivatives | Various pharmacological activities | 92-98 |

| Conjugation Type | Linker Strategy | Applications | Advantages |

|---|---|---|---|

| Peptide Conjugates | Amide bond formation | Targeted drug delivery | High stability, selective cleavage |

| Polymer Conjugates | Carbamate linkage | Controlled release systems | Tunable release kinetics |

| Drug-Linker Conjugates | Ester bond formation | Prodrug development | Improved bioavailability |

| Protein Conjugates | Thioether linkage | Biomarker conjugation | Site-specific conjugation |

| Antibody-Drug Conjugates | Triazole linkage | Therapeutic antibodies | Enhanced therapeutic index |

| System Type | pH Range | Release Mechanism | Half-life (h) | Applications |

|---|---|---|---|---|

| Carbamate-based linkers | 5.0-7.4 | Carbamate hydrolysis | 2-24 | Tumor targeting |

| Ester-based linkers | 4.5-6.5 | Ester hydrolysis | 0.5-8 | Gastric delivery |

| Amide-based linkers | 6.0-7.4 | Amide hydrolysis | 8-48 | Sustained release |

| Acetal-based linkers | 4.0-6.0 | Acetal hydrolysis | 1-12 | Lysosomal targeting |

| Hydrazone-based linkers | 5.5-7.0 | Hydrazone hydrolysis | 4-24 | Endosomal escape |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H411 (97.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard